molecular formula C8H8Br2O B13844786 1-(Dibromomethyl)-4-methoxybenzene CAS No. 78926-14-4

1-(Dibromomethyl)-4-methoxybenzene

Cat. No.: B13844786
CAS No.: 78926-14-4
M. Wt: 279.96 g/mol
InChI Key: LRQSJOUIUVTBAJ-UHFFFAOYSA-N
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Description

1-(Dibromomethyl)-4-methoxybenzene is an organic compound with the molecular formula C8H8Br2O It is a derivative of benzene, where a methoxy group (-OCH3) is attached to the benzene ring at the para position, and a dibromomethyl group (-CBr2H) is attached at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Dibromomethyl)-4-methoxybenzene can be synthesized through the bromination of 4-methoxybenzyl alcohol. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction proceeds via the formation of an intermediate bromomethyl compound, which is further brominated to yield the dibromomethyl derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(Dibromomethyl)-4-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the dibromomethyl group can yield the corresponding methylene derivative.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

    Substitution Reactions: Products include substituted benzene derivatives with various functional groups.

    Oxidation Reactions: Products include aromatic aldehydes and carboxylic acids.

    Reduction Reactions: Products include methylene derivatives of the original compound.

Scientific Research Applications

1-(Dibromomethyl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Dibromomethyl)-4-methoxybenzene involves its interaction with various molecular targets. The dibromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in synthetic chemistry to modify and functionalize other molecules. The methoxy group enhances the compound’s solubility and stability, making it suitable for various applications.

Comparison with Similar Compounds

    1-Bromo-4-methoxybenzene: Similar structure but with a single bromine atom.

    4-Methoxybenzyl bromide: Contains a bromomethyl group instead of a dibromomethyl group.

    1,4-Dibromo-2-methoxybenzene: Similar structure but with two bromine atoms on the benzene ring.

Uniqueness: 1-(Dibromomethyl)-4-methoxybenzene is unique due to the presence of both a methoxy group and a dibromomethyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. The compound’s structure allows for selective functionalization, making it valuable in synthetic chemistry and industrial applications.

Properties

IUPAC Name

1-(dibromomethyl)-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQSJOUIUVTBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507727
Record name 1-(Dibromomethyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.96 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78926-14-4
Record name 1-(Dibromomethyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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